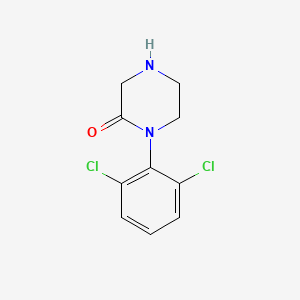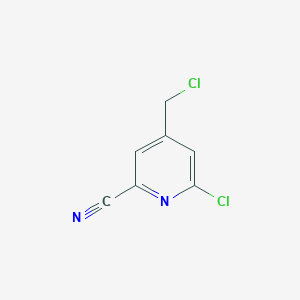
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with chlorine and a chloromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 2-chloropyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of pyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-(aminomethyl)-6-chloropyridine or 4-(thiocyanatomethyl)-6-chloropyridine.
Oxidation: Formation of 6-chloro-4-(chloromethyl)pyridine N-oxide.
Reduction: Formation of 6-chloro-4-(methyl)pyridine.
科学研究应用
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to interfere with enzyme activities and cellular processes.
相似化合物的比较
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with a trichloromethyl group instead of a chloromethyl group.
6-Chloropyridine-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Uniqueness
6-Chloro-4-(chloromethyl)pyridine-2-carbonitrile is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
属性
分子式 |
C7H4Cl2N2 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC 名称 |
6-chloro-4-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-3-5-1-6(4-10)11-7(9)2-5/h1-2H,3H2 |
InChI 键 |
SKKLFDTXGJIJBD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C#N)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


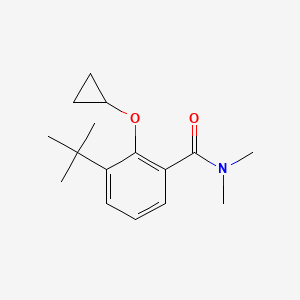

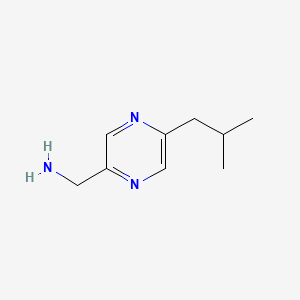
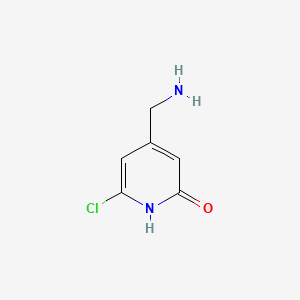

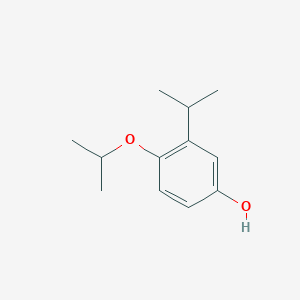
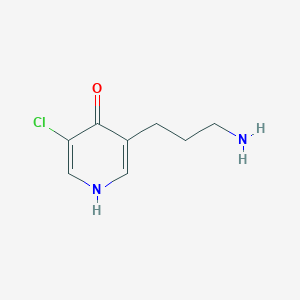
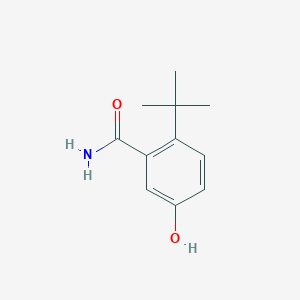

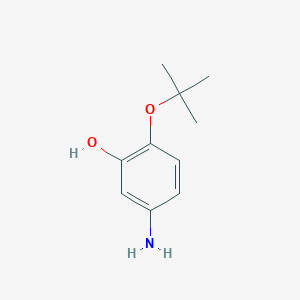

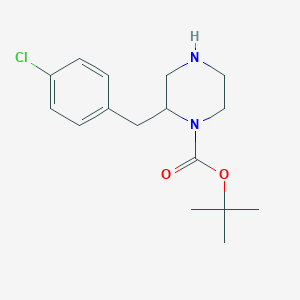
![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)
